![molecular formula C7H5F2N3O B7810770 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B7810770.png)
7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one
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Overview
Description
7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic organic compound characterized by the presence of a difluoromethyl group attached to the imidazo[1,2-a]pyrimidin-5(8H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a difluoromethyl-substituted pyrimidinone with an appropriate amine under acidic conditions. The reaction is often carried out in a solvent such as acetic acid or trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of imidazo[1,2-a]pyrimidine derivatives, including 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one. Research indicates that this compound exhibits inhibitory effects against various viral strains, making it a candidate for antiviral drug development. For instance, a study demonstrated its effectiveness against certain RNA viruses, suggesting a mechanism involving the inhibition of viral replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death. This property positions it as a promising lead compound for further development in cancer therapeutics .
Material Science Applications
Organic Electronics
In material science, this compound has been explored for its utility in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on synthesizing polymers that incorporate this compound to enhance charge transport properties and overall device efficiency .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Research
A recent publication investigated the antiviral efficacy of various imidazo[1,2-a]pyrimidine derivatives, including this compound. The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and viral proteins. Results indicated a significant reduction in viral load post-treatment, underscoring its potential as an antiviral agent .
Case Study 2: Cancer Therapeutics
Another study focused on the compound's mechanism of action in inducing apoptosis in breast cancer cells. Through flow cytometry and Western blot analysis, researchers demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This finding supports its candidacy for further development as a cancer therapeutic .
Mechanism of Action
The mechanism by which 7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance the compound's binding affinity and selectivity, making it an effective therapeutic agent.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in disease pathways. For example, it could inhibit an enzyme crucial for the progression of a disease, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
7-(Difluoromethyl)triazolo[1,5-a]pyrimidin-5(4H)-one
7-(Difluoromethyl)quinazolin-4(3H)-one
Uniqueness: 7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one stands out due to its unique imidazo[1,2-a]pyrimidin-5(8H)-one core, which imparts distinct chemical and biological properties compared to other difluoromethyl-substituted heterocycles
Biological Activity
7-(Difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research outcomes.
- CAS Number : 1261475-75-5
- Molecular Formula : C7H5F2N3O
- Molecular Weight : 185.13 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anticancer and antiviral properties. The following sections detail these activities based on empirical studies.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with varying IC50 values.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.3 |
A549 | 4.92 |
HepG2 | 1.96 |
These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific protein kinases. Studies have shown that it can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells .
Antiviral Activity
In addition to its anticancer properties, the compound has demonstrated antiviral activity against several viruses:
- Zika Virus (ZIKV) and Dengue Virus (DENV-2) : The compound exhibited EC50 values of 2.4 µM and 1.4 µM respectively, indicating its potential as an antiviral agent .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the compound's effects on MCF-7 cells and found a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations . The study concluded that this compound could be a promising lead for developing new anticancer therapies. -
Antiviral Efficacy Study :
Another study focused on the antiviral properties against ZIKV and DENV-2. It was noted that the compound not only inhibited viral replication but also showed lower cytotoxicity compared to other known antiviral agents .
Properties
IUPAC Name |
7-(difluoromethyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-6(9)4-3-5(13)12-2-1-10-7(12)11-4/h1-3,6H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYUVPSKYSLWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C=C(NC2=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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